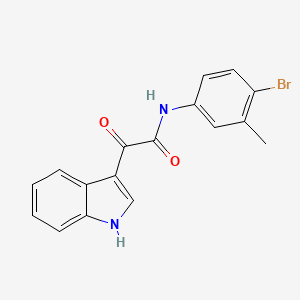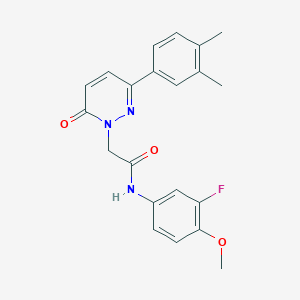
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol" is a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. The compound is modified with a 1,2,4-triazole moiety, which is a five-membered ring containing three nitrogen atoms, and a methyl group attached to the triazole ring. This structure suggests potential biological activity, as both piperidine and triazole rings are common in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, compounds with a piperidine core have been synthesized through various methods, including condensation reactions and cyclization processes. In the case of 1,2,4-triazole derivatives, the synthesis often involves the use of hydrazine or its derivatives to construct the triazole ring . The specific synthesis route for "this compound" would likely involve the formation of the triazole ring followed by its attachment to the piperidine ring through a methylene linker.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using various computational methods, including density functional theory (DFT) and Hartree–Fock calculations . These studies provide insights into the most stable conformers, vibrational frequencies, and infrared intensities of the molecules. For the compound , similar computational methods could be used to predict its molecular geometry, stability, and electronic properties.
Chemical Reactions Analysis
Piperidine and triazole derivatives are known to participate in a variety of chemical reactions. Piperidine rings can undergo reactions such as N-alkylation, N-acylation, and nucleophilic substitution at the methylene groups adjacent to the nitrogen atom . The triazole ring can engage in reactions like click chemistry, which is widely used for the synthesis of diverse triazole-containing compounds . The specific chemical reactivity of "this compound" would depend on the substituents present on both the piperidine and triazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine and triazole derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents and the overall molecular structure. The presence of the triazole ring could potentially increase the compound's polarity and hydrogen-bonding ability, affecting its solubility in various solvents . The crystal structure of related compounds has been determined using X-ray crystallography, revealing information about the molecular conformation and intermolecular interactions within the crystal lattice .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Studies have investigated the molecular structure and vibrational spectra of compounds similar to "1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol", employing density functional theory (DFT) and Hartree–Fock calculations. For example, the work by Taşal et al. (2009) focused on the molecular structure, vibrational frequencies, and infrared intensities of related compounds, elucidating the geometries and conformations that contribute to their stability and reactivity (Taşal et al., 2009).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazole derivatives have been a significant area of research. Bektaş et al. (2007) synthesized novel derivatives and evaluated their antimicrobial activities against various microorganisms, finding some compounds to possess good to moderate activities. This study highlights the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Intermolecular Interactions
The crystalline solid structures and intermolecular interactions of biologically active derivatives of 1,2,4-triazoles have been explored. Shukla et al. (2017) characterized two derivatives via single-crystal X-ray diffraction, analyzing the role of various intermolecular interactions in molecular packing. This research provides insight into how these interactions contribute to the biological activity and solubility of these compounds (Shukla et al., 2017).
Synthesis Methods
Research has also focused on developing efficient synthesis methods for 1,2,4-triazole derivatives. Shevchuk et al. (2012) reported on a convenient preparation of azolyl piperidines, highlighting the versatility of these compounds in medicinal chemistry and their potential applications in various therapeutic areas (Shevchuk et al., 2012).
Receptor Binding Studies
Investigations into the receptor binding properties of triazole derivatives have provided insights into their neuroleptic activities. Remy et al. (1983) synthesized a series of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives, examining their receptor binding affinities in assays predictive for antipsychotic activity. This research underscores the potential of 1,2,4-triazole compounds in developing new treatments for neurological disorders (Remy et al., 1983).
Propiedades
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-12-7-10-11-9(12)6-13-4-2-3-8(14)5-13/h7-8,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHLJHJUZZLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


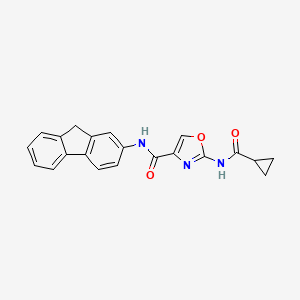

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)
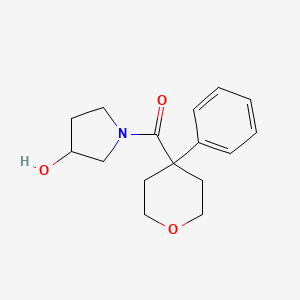
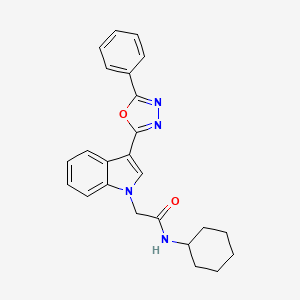
![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)
![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

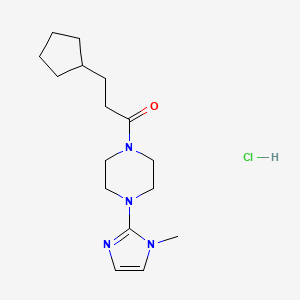
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
